molecular formula C13H14BrNO2 B15096660 1-(4-Bromobenzoyl)azepan-2-one

1-(4-Bromobenzoyl)azepan-2-one

Cat. No.: B15096660
M. Wt: 296.16 g/mol
InChI Key: KCTQEFOFPNSVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzoyl)azepan-2-one is a chemical compound with the molecular formula C13H14BrNO2 It is a seven-membered heterocyclic compound containing a nitrogen atom in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromobenzoyl)azepan-2-one can be synthesized through several methods. One common approach involves the acylation of azepan-2-one with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One-pot synthesis techniques, which combine multiple reaction steps into a single process, are often employed to reduce production time and costs. These methods may utilize readily available starting materials and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzoyl)azepan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the azepan-2-one ring can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).

    Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).

Major Products

    Substitution: Substituted azepan-2-one derivatives.

    Reduction: Alcohol derivatives of azepan-2-one.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

1-(4-Bromobenzoyl)azepan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is investigated for its interactions with biological molecules, such as proteins and enzymes, to understand its potential therapeutic effects.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzoyl)azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzoyl)azepan-2-one: Similar structure with a chlorine atom instead of bromine.

    1-(4-Methylbenzoyl)azepan-2-one: Similar structure with a methyl group instead of bromine.

    1-(4-Nitrobenzoyl)azepan-2-one: Similar structure with a nitro group instead of bromine.

Uniqueness

1-(4-Bromobenzoyl)azepan-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

1-(4-bromobenzoyl)azepan-2-one

InChI

InChI=1S/C13H14BrNO2/c14-11-7-5-10(6-8-11)13(17)15-9-3-1-2-4-12(15)16/h5-8H,1-4,9H2

InChI Key

KCTQEFOFPNSVLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.